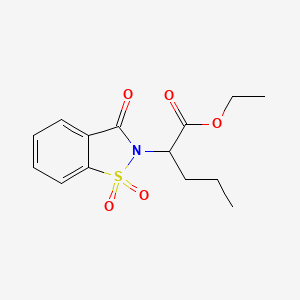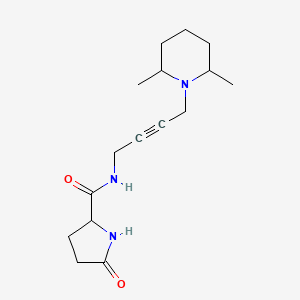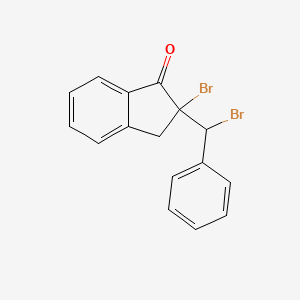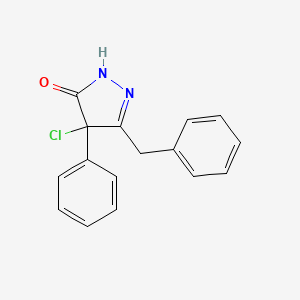
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by its unique structure, which includes multiple functional groups such as thiosulfate, amino, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Thiosulfation: Introduction of the thiosulfate group through reactions with thiosulfuric acid or its derivatives.
Amination: Incorporation of amino groups via reactions with amines or ammonia under controlled conditions.
Sulfanylation: Addition of sulfanyl groups using thiol compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products:
Oxidation Products: Sulfonic acids, disulfides.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated compounds, hydroxylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfur-containing substrates.
Biochemical Probes: Used in studies to understand sulfur metabolism and related pathways.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostic Agents: Utilized in the development of diagnostic tools for detecting sulfur-related metabolic disorders.
Industry:
Material Science: Incorporated into polymers and coatings to enhance properties like durability and resistance to oxidation.
Agriculture: Used in formulations of fertilizers and pesticides to improve efficacy and stability.
作用機序
The mechanism of action of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. Key aspects include:
Molecular Targets: Enzymes and proteins that contain or interact with sulfur groups.
Pathways Involved: Sulfur metabolism pathways, redox regulation, and signal transduction pathways involving sulfur-containing molecules.
類似化合物との比較
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfate
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfite
Comparison:
- Structural Differences: While similar in structure, the presence of different functional groups (e.g., sulfate vs. thiosulfate) can significantly alter their chemical properties and reactivity.
- Reactivity: The thiosulfate group in S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate provides unique reactivity compared to its sulfate and sulfite analogs.
- Applications: The unique properties of the thiosulfate group make this compound particularly useful in applications requiring redox activity and sulfur metabolism studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
35871-57-9 |
|---|---|
分子式 |
C14H32N2O6S4 |
分子量 |
452.7 g/mol |
IUPAC名 |
1,8-bis(3-sulfosulfanylpropylamino)octane |
InChI |
InChI=1S/C14H32N2O6S4/c17-25(18,19)23-13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14-24-26(20,21)22/h15-16H,1-14H2,(H,17,18,19)(H,20,21,22) |
InChIキー |
ZPUGBHTTZKNQNS-UHFFFAOYSA-N |
正規SMILES |
C(CCCCNCCCSS(=O)(=O)O)CCCNCCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


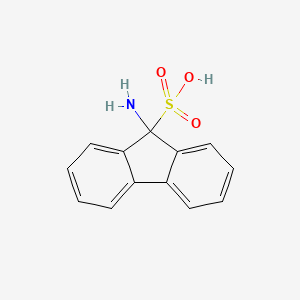

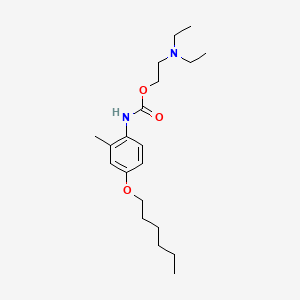

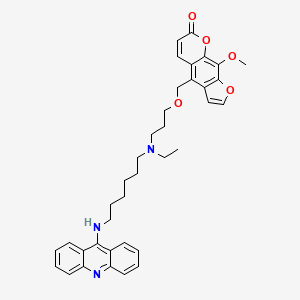
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
